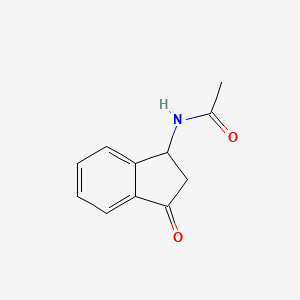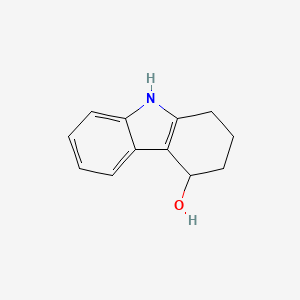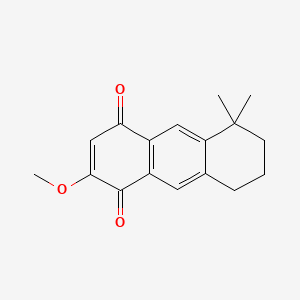
5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione: is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields such as organic synthesis, material science, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione typically involves multiple steps, starting from simpler anthracene derivatives. One common approach is the Friedel-Crafts acylation reaction, where anthracene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent steps may include methylation and reduction processes to achieve the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and strong bases (e.g., sodium amide, NaH) for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione: has several scientific research applications:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.
Biology: : The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.
Industry: : Utilized in the production of advanced materials and pigments.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-methoxy-5,5-dimethylanthracene-1,4-dione: can be compared to other anthracene derivatives such as 9,10-anthracenedione and 1,4-dimethoxyanthracene . While these compounds share structural similarities, This compound is unique due to its specific substitutions and methoxy group, which confer distinct chemical and physical properties.
List of Similar Compounds
9,10-anthracenedione
1,4-dimethoxyanthracene
2-methylanthracene
9,10-dihydroanthracene
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-methoxy-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C17H18O3/c1-17(2)6-4-5-10-7-12-11(8-13(10)17)14(18)9-15(20-3)16(12)19/h7-9H,4-6H2,1-3H3 |
InChI Key |
QZAHTDMEYDBFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C=C(C3=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


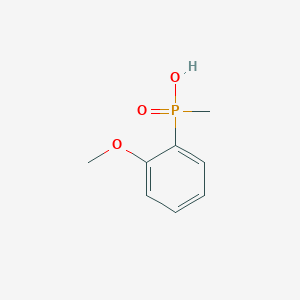
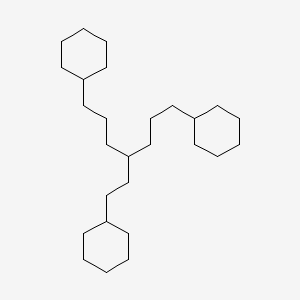

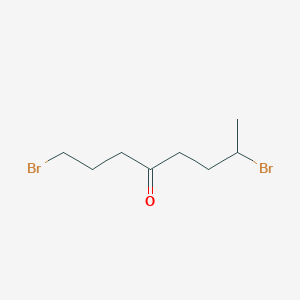
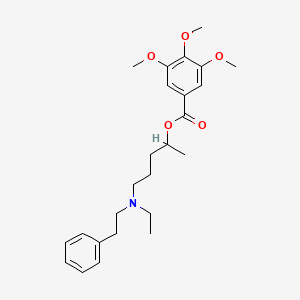
![Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy-](/img/structure/B15349773.png)
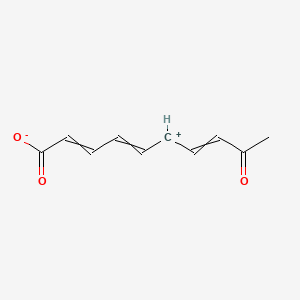

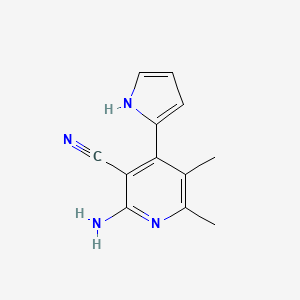
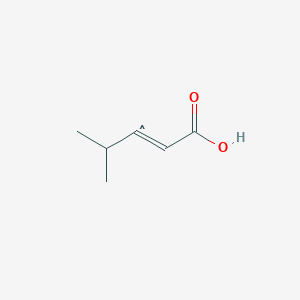
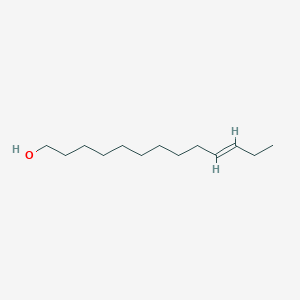
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)
